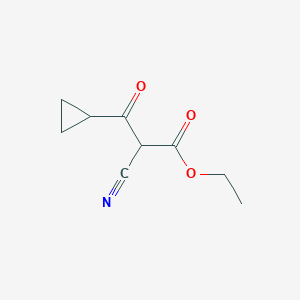
2-シアノ-3-シクロプロピル-3-オキソプロパン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is known for its unique structure, which includes a cyano group, a cyclopropyl ring, and an oxo group, making it a versatile compound in synthetic chemistry.
科学的研究の応用
Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with cyclopropyl ketone under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide and is carried out in an organic solvent like ethanol or tetrahydrofuran. The reaction mixture is then heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the oxo group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano or oxo groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
作用機序
The mechanism of action of ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate involves its interaction with molecular targets and pathways in biological systems. The cyano group can act as an electrophile, reacting with nucleophiles in biological molecules. The cyclopropyl ring provides rigidity to the molecule, influencing its binding affinity and specificity. The oxo group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-cyclopropyl-3-oxopropanoate: Lacks the cyano group, making it less reactive in certain reactions.
Ethyl cyanoacetate: Lacks the cyclopropyl ring, resulting in different steric and electronic properties.
Cyclopropyl ketone: Lacks the ester and cyano groups, limiting its versatility in synthetic applications
The uniqueness of ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7(5-10)8(11)6-3-4-6/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGVNJAWUHDXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2586715.png)
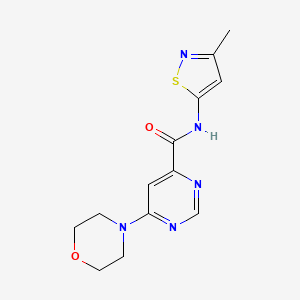
![N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2586719.png)
![N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2586721.png)

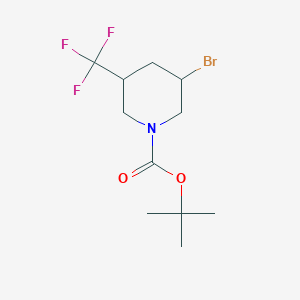

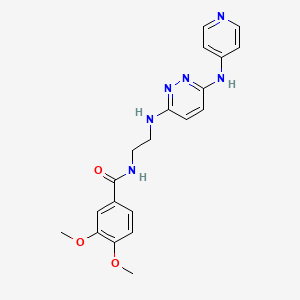
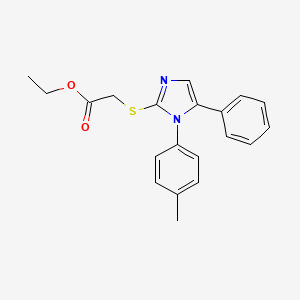
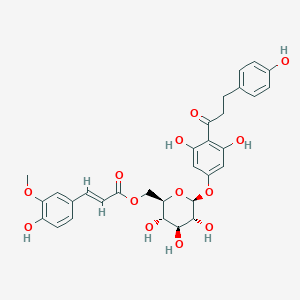

![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide](/img/structure/B2586733.png)
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B2586734.png)
![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)
